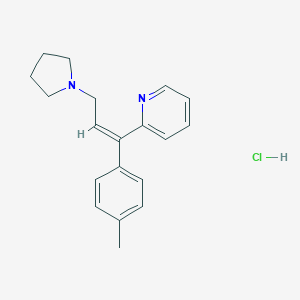

(Z)-Triprolidine Hydrochloride

Description

Properties

IUPAC Name |

2-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUYEJNGHIOFOC-VVTVMFAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC=N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stereospecificity of Triprolidine Isomers and Receptor Binding: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Triprolidine, a first-generation antihistamine, serves as a classic exemplar of stereospecificity in pharmacology. As an alkene derivative, it exists as (E)- and (Z)-geometric isomers, which exhibit a profound disparity in their affinity for the histamine H1 receptor. This in-depth technical guide provides a comprehensive analysis of the stereospecific interactions of Triprolidine's isomers with the H1 receptor. It synthesizes foundational knowledge with actionable experimental protocols, offering field-proven insights into the causal relationships between molecular geometry and pharmacological activity. This guide is designed to be a valuable resource for professionals engaged in drug discovery and development, underscoring the criticality of stereochemical considerations in medicinal chemistry.

The Principle of Stereospecificity in Drug Action: The Case of Triprolidine

In drug development, the three-dimensional structure of a molecule is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit vastly different pharmacological and toxicological properties. This is due to the chiral nature of their biological targets, such as receptors and enzymes, which creates a specific "lock-and-key" requirement for molecular interaction.

Triprolidine, a potent H1-receptor antagonist used for the symptomatic relief of allergic conditions, is a compelling case study in stereospecificity.[1] Its structure features a carbon-carbon double bond, giving rise to two geometric isomers: (E)-Triprolidine and (Z)-Triprolidine. It has been unequivocally established that the desired antihistaminic activity resides almost exclusively in the (E)-isomer.[1][2] This pronounced stereoselectivity highlights the precise three-dimensional requirements for optimal interaction with the H1 receptor binding pocket.[2] A thorough understanding of the activity profiles of these isomers is, therefore, paramount for optimizing the therapeutic efficacy of antihistaminic drugs.

Comparative Analysis of Triprolidine Isomer Activity at the H1 Receptor

The pharmacological potency of the Triprolidine isomers is a direct consequence of their distinct three-dimensional geometries, which dictates their binding affinity to the histamine H1 receptor. While specific Ki or IC50 values for the individual isomers are not consistently reported in recent literature, historical studies have firmly established significant potency ratios, consistently demonstrating the superior activity of the (E)-isomer.[2]

| Isomer Comparison | Receptor/Tissue | Potency Ratio (E vs. Z) |

| (E)-Triprolidine vs. (Z)-Triprolidine | Guinea-pig ileum (H1 Receptor) | ~600:1 |

| (E)-Triprolidine vs. (Z)-Triprolidine | Cerebellar sites (H1 Receptor) | ~100:1 |

| (E)-Triprolidine vs. (Z)-Triprolidine | Histamine Receptors | 1170:1 |

Table 1: Comparative Potency of (E)- and (Z)-Triprolidine Isomers.

The substantial variance in potency ratios observed between different tissues, such as the guinea-pig ileum and cerebellar sites, may allude to the existence of H1 receptor subtypes or differences in the tissue-specific receptor microenvironment.[2] These findings underscore the remarkable sensitivity of the H1 receptor to the specific geometric configuration of its ligands. The spatial arrangement of the pyridyl and p-tolyl groups relative to the pyrrolidinylpropyl chain in the (E)-isomer allows for a more complementary fit within the receptor's binding site, leading to a more stable drug-receptor complex and, consequently, greater antagonist activity.

The Histamine H1 Receptor Signaling Cascade

To appreciate the mechanism of Triprolidine's action, it is essential to understand the signaling pathway it modulates. The histamine H1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily linked to the Gq/G11 family of G-proteins.[3][4]

Upon binding of the endogenous agonist, histamine, the H1 receptor undergoes a conformational change that activates the associated G-protein. This initiates a downstream signaling cascade:

-

G-Protein Activation: The activated Gαq/11 subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: The Gαq/11-GTP complex activates phospholipase C.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]

-

Protein Kinase C (PKC) Activation: The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C.[4]

This cascade ultimately leads to the various physiological responses associated with allergic reactions, including smooth muscle contraction, increased vascular permeability, and the sensation of itching. Triprolidine, acting as a competitive antagonist, binds to the H1 receptor but does not activate it, thereby blocking histamine from binding and initiating this signaling pathway.[2]

Caption: Histamine H1 Receptor Signaling Cascade.

Experimental Protocol: Competitive Radioligand Binding Assay for H1 Receptor Affinity

The determination of the binding affinity (Ki) of the Triprolidine isomers for the H1 receptor is a foundational experiment in their pharmacological characterization. A competitive radioligand binding assay is a robust and widely used method for this purpose.

Objective: To quantify and compare the binding affinities of (E)- and (Z)-Triprolidine to the histamine H1 receptor by measuring their ability to displace a specific radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells stably or transiently expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]mepyramine (a high-affinity H1 antagonist).

-

Test Compounds: (E)-Triprolidine and (Z)-Triprolidine, prepared in a series of dilutions.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a structurally distinct, non-radiolabeled H1 antagonist (e.g., mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Cocktail and Liquid Scintillation Counter.

Methodology:

-

Membrane Preparation:

-

Culture H1 receptor-expressing cells to confluency.

-

Harvest the cells and homogenize them in ice-cold assay buffer containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to pellet nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., >40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, a fixed concentration of [³H]mepyramine (typically at its Kd concentration), and the membrane preparation.

-

Non-specific Binding: Add the non-specific binding control, [³H]mepyramine, and the membrane preparation.

-

Competition Binding: For each isomer, set up a series of wells with decreasing concentrations of the test compound ((E)- or (Z)-Triprolidine), a fixed concentration of [³H]mepyramine, and the membrane preparation.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to minimize dissociation of the bound radioligand and remove any non-specifically trapped radioactivity.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor (Triprolidine isomer) concentration.

-

Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the isomer that inhibits 50% of the specific binding of the radioligand.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

The pharmacological activity of Triprolidine is profoundly dependent on its geometric configuration, with the (E)-isomer demonstrating significantly greater potency as a histamine H1 receptor antagonist than the (Z)-isomer.[2] This pronounced stereoselectivity, evidenced by large potency ratios in both receptor binding and functional assays, highlights the specific conformational requirements of the H1 receptor binding site. For researchers and professionals in drug development, the case of Triprolidine serves as a critical reminder of the importance of isomeric purity and the detailed characterization of stereoisomers in the design and optimization of new therapeutic agents. Future investigations, potentially through co-crystallization studies of the H1 receptor with each Triprolidine isomer, could further elucidate the precise molecular interactions that govern this stereospecific binding.

References

-

Histamine H1 receptor. Wikipedia. [Link]

-

Molecular properties and signalling pathways of the histamine H1 receptor. PubMed. [Link]

-

Histamine H1 Receptor Activation. SMPDB. [Link]

-

Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. National Institutes of Health (NIH). [Link]

-

Effects of histamine H1 receptor signaling on glucocorticoid receptor activity. Role of canonical and non-canonical pathways. SciSpace. [Link]

-

Analogues of Triprolidine: Structural Influences upon Antihistamine Activity. Journal of Pharmacy and Pharmacology. [Link]

Sources

(Z)-Triprolidine Hydrochloride mechanism of action on H1 receptors

An In-depth Technical Guide on the Core Mechanism of Action of (Z)-Triprolidine Hydrochloride on H1 Receptors

Executive Summary

Triprolidine is a first-generation antihistamine of the alkylamine class, historically utilized for the symptomatic relief of allergic conditions.[1] Its chemical structure, featuring a C=C double bond, gives rise to (E) and (Z) geometric isomers. Pharmacological studies have unequivocally established that the antihistaminic activity resides almost exclusively in the (E)-isomer, which demonstrates a profoundly higher affinity and potency at the histamine H1 receptor compared to its (Z)-counterpart.[2] This guide provides a detailed examination of the mechanism of action of the significantly less active this compound at the H1 receptor. By focusing on this stereoisomer, we illuminate the critical role of molecular geometry in receptor interaction and provide a deeper understanding of the structure-activity relationship (SAR) at the H1 receptor binding site. The core of (Z)-Triprolidine's mechanism is not defined by potent antagonism, but rather by a drastically attenuated interaction with the H1 receptor, offering a valuable case study in stereospecificity for drug design and development.

Part 1: The Histamine H1 Receptor: A Constitutively Active Signaling Hub

The histamine H1 receptor (H1R) is a rhodopsin-like G-protein-coupled receptor (GPCR) integral to mediating allergic and inflammatory responses.[3] It is widely expressed in tissues such as smooth muscle, vascular endothelium, and the central nervous system.[3][4]

Canonical Signaling Pathway

Upon binding of the endogenous agonist, histamine, the H1R undergoes a conformational change that facilitates its coupling to the heterotrimeric G-protein Gq/11.[4][5] This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of Gαq-GTP from the Gβγ dimer.[6][7] The activated Gαq-GTP subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10] IP3 diffuses to the endoplasmic reticulum to trigger the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][11] This cascade ultimately culminates in the physiological responses associated with allergy, such as smooth muscle contraction and increased vascular permeability.[4]

Constitutive Activity and Inverse Agonism

A critical feature of the H1R is its ability to exhibit constitutive, or agonist-independent, activity.[12][13] This means the receptor can spontaneously adopt an active conformation and signal through the Gq/11 pathway at a basal level, even in the absence of histamine. This basal signaling contributes to the tonic activation of transcription factors like NF-κB, which are pivotal in inflammatory processes.[14][15]

Consequently, many compounds traditionally classified as H1 "antagonists" are, in fact, inverse agonists.[16][17] Rather than simply blocking histamine binding (neutral antagonism), inverse agonists preferentially bind to and stabilize the inactive conformation of the H1R.[14] This action not only prevents histamine binding but also actively reduces the receptor's basal constitutive activity, leading to a decrease in downstream signaling below its baseline level.[12][18] Triprolidine is recognized as such an inverse agonist.[19][20]

Part 2: Stereochemistry: The Crucial Determinant of Triprolidine's H1R Activity

The pharmacological action of Triprolidine is profoundly dictated by its geometric configuration. The (E) and (Z) isomers present a different spatial arrangement of their substituent groups around the C=C double bond, which drastically alters their ability to fit into the H1R binding pocket. The bulk of the therapeutic, antihistaminic effect is attributed to the (E)-isomer.[2]

The (Z)-isomer, due to its stereochemical structure, exhibits a much weaker interaction with the receptor. This disparity in binding affinity translates directly to a massive difference in functional potency.

Quantitative Comparison of (E) and (Z) Isomer Potency

The superior activity of the (E)-isomer has been quantified in various bioassays. The potency ratio between the isomers highlights the stereospecificity of the H1 receptor.[2]

| Isomer Comparison | Receptor/Tissue Assay | Potency Ratio (E vs. Z) | Reference |

| (E)-Triprolidine vs. (Z)-Triprolidine | Guinea-pig ileum (H1 Receptor) | ~600:1 | [2] |

| (E)-Triprolidine vs. (Z)-Triprolidine | Cerebellar sites (H1 Receptor) | ~100:1 | [2] |

| (E)-Triprolidine vs. (Z)-Triprolidine | Histamine Receptors (General) | 1170:1 | [2] |

Table 1: Comparative potency of (E) and (Z)-Triprolidine isomers at H1 receptors.

Part 3: The Mechanism of (Z)-Triprolidine: A Profile of Attenuated Interaction

The mechanism of action for (Z)-Triprolidine is fundamentally one of poor affinity and efficacy relative to its stereoisomer.

-

Competitive Binding: Like the (E)-isomer, (Z)-Triprolidine acts as a competitive ligand at the H1 receptor.[2][8] It vies with histamine for the same binding site. However, its binding affinity (Ki) is substantially lower, meaning a much higher concentration of the (Z)-isomer is required to occupy a significant fraction of H1 receptors compared to histamine or the (E)-isomer.[2]

-

Weak Inverse Agonism: Given that the overall class of H1 antihistamines functions through inverse agonism, it is mechanistically consistent that (Z)-Triprolidine also has the potential to stabilize the inactive state of the H1R. However, its capacity to do so is severely limited by its low binding affinity. The energy of the binding interaction is insufficient to effectively "lock" the receptor in its inactive conformation or significantly shift the equilibrium away from the constitutively active state. Therefore, its ability to reduce basal signaling is negligible at typical therapeutic concentrations.

In essence, the "action" of (Z)-Triprolidine is best described as a very weak competitive antagonism and exceptionally poor inverse agonism, rendering it pharmacologically insignificant compared to the (E)-isomer.

Part 4: Methodologies for Characterizing Stereospecific H1R Interactions

Discerning the differential activity of stereoisomers like (E)- and (Z)-Triprolidine requires robust and precise in vitro assays. The following protocols are foundational for quantifying binding affinity and functional antagonism.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine and compare the binding affinities (Ki) of (E)- and (Z)-Triprolidine for the H1 receptor by measuring their ability to displace a specific high-affinity radioligand.

Materials:

-

Receptor Source: Cell membrane preparations from HEK293 or CHO cells stably expressing the human H1 receptor.[2]

-

Radioligand: [³H]mepyramine, a potent H1 antagonist.[21][22]

-

Test Compounds: (E)-Triprolidine HCl, (Z)-Triprolidine HCl.

-

Non-specific Control: High concentration (e.g., 10 µM) of a non-radiolabeled H1 antagonist like mianserin or doxepin.[2]

-

Assay Buffer: 50 mM Tris-HCl or 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[2][22]

-

Instrumentation: Scintillation counter, 96-well filter plates (e.g., GF/C).

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize the cell pellet expressing H1R in ice-cold assay buffer. Determine the total protein concentration using a standard method (e.g., BCA assay).

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: Assay buffer, [³H]mepyramine (at a concentration near its Kd, e.g., 1-5 nM), and membrane homogenate.[8][21]

-

Non-specific Binding (NSB): Non-specific control compound, [³H]mepyramine, and membrane homogenate.

-

Competitive Binding: Serial dilutions of (E)- or (Z)-Triprolidine, [³H]mepyramine, and membrane homogenate.

-

-

Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-240 minutes) at 25°C.[21][22]

-

Harvesting: Rapidly filter the plate contents through the filter plate using a cell harvester, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Allow filters to dry, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the competitor ((E)- or (Z)-Triprolidine).

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isomer.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Protocol 2: Calcium Flux Functional Assay

Objective: To measure the functional antagonist potency of (E)- and (Z)-Triprolidine by quantifying their ability to inhibit histamine-induced intracellular calcium mobilization.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.

-

Culture Plates: 96- or 384-well black, clear-bottom plates.

-

Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.[8]

-

Agonist: Histamine.

-

Test Compounds: (E)-Triprolidine HCl, (Z)-Triprolidine HCl.

-

Instrumentation: Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

-

Cell Plating: Seed cells into the microplates and grow overnight to achieve 80-90% confluency.[8]

-

Dye Loading: Remove culture medium and add assay buffer containing the calcium indicator dye and probenecid (to prevent dye extrusion). Incubate at 37°C for 60 minutes in the dark.

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Compound Pre-incubation: Add serial dilutions of (E)- or (Z)-Triprolidine to the appropriate wells. Incubate for 15-30 minutes at 37°C to allow receptor binding.[8]

-

Fluorescence Measurement:

-

Place the cell plate into the fluorescence reader.

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Using the instrument's injector, add a pre-determined concentration of histamine (typically EC80) to all wells to stimulate the H1 receptor.

-

Immediately continue recording the fluorescence signal for 1-2 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of cells stimulated with histamine in the absence of any antagonist (100% response) and unstimulated cells (0% response).

-

Plot the percentage of inhibition against the log concentration of the antagonist ((E)- or (Z)-Triprolidine).

-

Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 value for each isomer, which represents its functional potency.

-

Part 5: Conclusion and Implications for Drug Development

The mechanism of action of this compound on H1 receptors is one of profoundly weak competitive interaction and negligible inverse agonism. Its study, in direct comparison to the highly potent (E)-isomer, provides an exemplary model of stereoselectivity in pharmacology. For researchers and drug developers, this case underscores a fundamental principle: three-dimensional molecular architecture is paramount for high-affinity receptor binding and subsequent biological activity. Understanding the structural features that cause the (Z)-isomer to fail in effectively binding the H1R provides critical negative SAR data, which is as valuable as positive data in guiding the rational design of new, more potent, and selective therapeutics.

References

-

Selleckchem.com. H1 receptor Selective Inhibitors | Agonists | Antagonists.

-

Wikipedia. Antihistamine.

-

Wang, Z., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega.

-

BenchChem. (2025). Application Notes and Protocols: Triprolidine as a Positive Control in H1 Receptor Antagonism Studies.

-

Rodriguez-Perez, J. A., et al. (2012). Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways. ResearchGate.

-

Hu, S., et al. (2024). Nanomaterials Targeting Immune Cells in Chronic Spontaneous Urticaria. International Journal of Nanomedicine.

-

Wikipedia. Histamine H1 receptor.

-

BenchChem. (2025). Triprolidine E/Z Isomer Activity and Receptor Binding: A Technical Guide.

-

Wikipedia. H1 antagonist.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5282443, Triprolidine.

-

Simons, F. E., et al. (1984). An investigation of the H1-receptor antagonist triprolidine: pharmacokinetics and antihistaminic effects. PubMed.

-

Mizuguchi, H., et al. (2021). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. MDPI.

-

Van der Velden, W. J. C., et al. (2022). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. MDPI.

-

Nijmeijer, S., et al. (2010). Constitutive activity of the histamine H(1) receptor. PubMed.

-

Patsnap Synapse. (2024). What is the mechanism of Triprolidine Hydrochloride?

-

Xu, P., et al. (2021). Cryo-EM structure of the human histamine H1 receptor/Gq complex. Nature Communications.

-

Most, M., et al. (2020). Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open-Label Crossover Study in Healthy Volunteers. Clinical Pharmacology in Drug Development.

-

Bakker, R. A., et al. (2001). Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling. PubMed.

-

Small Molecule Pathway Database. (2017). Histamine H1 Receptor Activation.

-

Monczor, F., et al. (2013). Effects of histamine H1 receptor signaling on glucocorticoid receptor activity. Role of canonical and non-canonical pathways. Biochimica et Biophysica Acta.

-

K-H, Lim, et al. (2014). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry.

-

Shiraishi, M., et al. (2017). Involvement of histamine H1 and H2 receptor inverse agonists in receptor´s crossregulation. CONICET Digital.

-

Agier, J., et al. (2012). Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms. PubMed.

-

Josset, N., et al. (2021). THE CONSTITUTIVE ACTIVITY OF THE HISTAMINE H1 RECEPTOR INTERACTION WITH THE NMDA RECEPTOR : CONSEQUENCES IN EPILEPSY. bioRxiv.

-

Lim, H. D., et al. (2014). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry.

-

Liu, T., et al. (2023). Sophorolipid inhibits histamine-induced itch by decreasing PLC/IP3R signaling pathway activation and modulating TRPV1 activity. Scientific Reports.

-

PathWhiz. Gq Histaminic Smooth Muscle Contraction.

-

Bakker, R. A., et al. (2000). Constitutive activity of the histamine H1 receptor reveals inverse agonism of histamine H1 receptor antagonists. ResearchGate.

-

Yoshikawa, T., et al. (2023). Histamine H1 Receptor-Mediated JNK Phosphorylation Is Regulated by Gq Protein-Dependent but Arrestin-Independent Pathways. MDPI.

-

Small Molecule Pathway Database. (2017). Triprolidine H1-Antihistamine Action.

-

Fujimoto, K., et al. (2003). Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling. The Journal of Experimental Medicine.

-

Yurtaeva, A. M., et al. (2024). Investigation of H1-Histamine Receptor Binding Patterns to Antidepressants and New Allergy Drugs. Kondensirovannye sredy i mezhfaznye granitsy = Condensed Matter and Interphases.

Sources

- 1. Triprolidine | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 4. PathWhiz [pathbank.org]

- 5. Cryo-EM structure of the human histamine H1 receptor/Gq complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SMPDB [smpdb.ca]

- 7. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sophorolipid inhibits histamine-induced itch by decreasing PLC/IP3R signaling pathway activation and modulating TRPV1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antihistamine - Wikipedia [en.wikipedia.org]

- 15. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. H1 antagonist - Wikipedia [en.wikipedia.org]

- 17. Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Effects of histamine H1 receptor signaling on glucocorticoid receptor activity. Role of canonical and non-canonical pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

Introduction: The Dawn of Antihistamines and the Emergence of Triprolidine

An In-Depth Technical Guide to the Discovery, Stereochemistry, and Synthesis of Triprolidine

This guide provides a comprehensive technical overview of the first-generation antihistamine, Triprolidine. Intended for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, the critical role of its geometric isomers in its pharmacological activity, and the synthetic and analytical methodologies essential for its study and production.

The development of antihistamines in the mid-20th century marked a significant milestone in the symptomatic treatment of allergic conditions. The first clinically useful antihistamine, phenbenzamine, was introduced in 1942, catalyzing a wave of research into related compounds.[1] This era of drug discovery, largely characterized by trial-and-error, was gradually giving way to a more methodical approach. It was within this evolving landscape that Triprolidine, an alkylamine derivative, was developed.[2] Patented in 1948 and introduced for medical use in 1953, Triprolidine emerged as a potent H1-receptor antagonist for the relief of allergic rhinitis and urticaria.[3]

As a first-generation antihistamine, Triprolidine effectively mitigates allergy symptoms but is also known for its sedative effects due to its ability to cross the blood-brain barrier.[2][4] Its enduring presence in some combination cold medicines, such as Actifed, speaks to its therapeutic efficacy.[3] However, the most compelling scientific aspect of Triprolidine lies not just in its therapeutic use, but in its stereochemistry. The molecule's structure contains a carbon-carbon double bond, which gives rise to two geometric isomers, (E) and (Z)-Triprolidine, whose biological activities differ dramatically.[4][5]

The Decisive Role of Stereoisomerism

The existence of (E) and (Z) geometric isomers is central to the pharmacology of Triprolidine. It has been unequivocally established that the antihistaminic activity resides almost exclusively in the (E)-isomer.[5][6] This pronounced stereospecificity is a classic illustration of how a molecule's three-dimensional geometry dictates its interaction with a biological receptor.

Pharmacodynamics: A Tale of Two Isomers

Triprolidine functions as a competitive antagonist at the histamine H1 receptor.[6] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 pathway, leading to the classic symptoms of an allergic response.[6]

The (E)-isomer of Triprolidine has a significantly higher binding affinity for the H1 receptor compared to the (Z)-isomer. This difference in affinity translates to a vast difference in potency. Studies comparing the isomers have shown that the (E)-isomer is substantially more active. For instance, affinity constants in guinea-pig ileum showed a potency ratio of approximately 600:1 for the (E)-isomer over the (Z)-isomer.[7][8] This stereoselectivity highlights the specific conformational requirements of the H1 receptor's binding pocket.[6]

| Isomer | Relative Potency | Receptor Binding Affinity |

| (E)-Triprolidine | High | Significantly higher affinity for H1 Receptor |

| (Z)-Triprolidine | Very Low | Potency is 100- to 600-fold lower than the (E)-isomer[7][8] |

| Table 1. Comparative Pharmacological Activity of Triprolidine Isomers. |

Synthesis and Isomerization Strategies

The synthesis of Triprolidine typically results in a mixture of (E) and (Z) isomers, necessitating a dedicated isomerization step to enrich the therapeutically active (E)-isomer. The classical and most described method involves a Mannich reaction followed by a Grignard reaction and dehydration.[5]

Protocol 1: Synthesis of (E)-Triprolidine Hydrochloride

This protocol describes a classical three-step synthesis followed by isomerization and salt formation.[5][9]

Step 1: Mannich Reaction

-

Charge 4'-methylacetophenone, paraformaldehyde, and pyrrolidine into a reaction vessel.

-

The reaction proceeds to form the Mannich base intermediate, 4'-methyl-3-pyrrolidinopropiophenone.

Step 2: Grignard Reaction

-

Separately, prepare the Grignard reagent, 2-pyridylmagnesium bromide, from 2-bromopyridine and magnesium in a suitable aprotic solvent.

-

React the ketone intermediate from Step 1 with the Grignard reagent to form the tertiary alcohol, 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-p-tolylpropan-1-ol.

Step 3: Dehydration

-

Dehydrate the tertiary alcohol using a strong acid, such as sulfuric acid. This step yields a mixture of (E)- and (Z)-Triprolidine.

Step 4: Isomerization and Purification

-

Heat the isomeric mixture with a 1:1 mixture of methanesulfonic acid and concentrated sulfuric acid at approximately 140°C for several hours to enrich the (E)-isomer.[9]

-

Isolate the product by converting it into its oxalate salt and crystallizing from a suitable solvent like methyl ethyl ketone.

-

Neutralize the oxalate salt with ammonia and extract the free (E)-Triprolidine base into a solvent such as toluene.

Step 5: Hydrochloride Salt Formation

-

Evaporate the toluene to obtain the purified (E)-isomer base.

-

Dissolve the base in methyl ethyl ketone and add concentrated hydrochloric acid to precipitate the final product, (E)-Triprolidine hydrochloride.[5]

Analytical Methods for Isomer Separation and Characterization

Given the profound difference in activity, robust analytical methods are required to separate the isomers and determine the purity of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) is a validated method for assessing the isomeric purity of Triprolidine samples, ensuring that tested compounds are greater than 99.5% pure.[7][8] Furthermore, competitive radioligand binding assays are essential for characterizing the pharmacological profile of each isomer.

Protocol 2: Competitive Radioligand Binding Assay for H1 Receptor Affinity

This protocol outlines a workflow to determine the inhibitory constant (Ki) of the Triprolidine isomers for the histamine H1 receptor.[6]

1. Preparation of Reagents:

-

Receptor Source: Prepare cell membranes from a cell line expressing the human histamine H1 receptor.

-

Radioligand: Use a tritiated H1 antagonist, such as [³H]mepyramine.

-

Test Compounds: Prepare stock solutions of (E)-Triprolidine and (Z)-Triprolidine.

-

Buffers: Prepare appropriate assay and wash buffers.

2. Assay Setup (96-well Plate):

-

Total Binding: Add receptor membranes and radioligand to wells.

-

Non-specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of a non-labeled H1 antagonist.

-

Competitive Binding: Add receptor membranes, radioligand, and serial dilutions of the test isomers ((E)- or (Z)-Triprolidine).

3. Incubation and Termination:

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold wash buffer.

4. Quantification and Data Analysis:

-

Place the filter discs in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding (Total Binding - NSB).

-

Plot the percentage of specific binding against the concentration of the test isomer to generate a competition curve.

-

Determine the IC50 value (the concentration of isomer that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The story of Triprolidine is a compelling case study in the importance of stereochemistry in pharmacology. While its discovery predates the modern era of rational drug design pioneered by scientists like George Hitchings and Gertrude Elion[10], the subsequent characterization of its isomers perfectly aligns with the principle that subtle changes in molecular structure can lead to dramatic differences in biological function. The significantly greater potency of the (E)-isomer underscores the precise, three-dimensional nature of drug-receptor interactions.[6] For drug development professionals, Triprolidine serves as a crucial reminder that the synthesis, separation, and rigorous characterization of stereoisomers are fundamental to creating safe and effective medicines.

References

- BenchChem. Stereospecificity of Triprolidine Hydrochloride Monohydrate Isomers: An In-depth Technical Guide. [URL: https://vertexaisearch.cloud.google.

- BenchChem. An In-depth Technical Guide to the Synthesis of Triprolidine Hydrochloride for Research Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi7zg7NiGG4mXsiqflkREuO7_znoRW7reEmNm1rJygVCyrG-DDtPtVgMZ5QuJS6ML9Jm-orWnYprewt3nY9LgtGRrISw9PogbesQ0lwTFx14LfrEc7a4NerBS7xT-HEfrpgFbtzrlngkwOWZxNuSuJK6QKoGZ2CffFqtESjODdXcO3JbZnF5Dx-chtjj-QVgy4AASkUyrVYA0pbuVbG64qKSAaP72MfYHlRRs98WYTZrsO8Vv_o2Q1PzQjZBxqDrWe]

- Casy, A. F., & Ghanim, A. M. (1992). Analogues of triprolidine: structural influences upon antihistamine activity. Journal of Pharmacy and Pharmacology, 44(10), 791-795. [URL: https://academic.oup.com/jpp/article-abstract/44/10/791/6137636]

- BenchChem. Triprolidine E/Z Isomer Activity and Receptor Binding: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPuaOC8k_Wu4xvnza5Tbc64DD1hOSsSHTbSFGYoEG6jyqvP_iDTF8CXFwBEr8LZpNTCJo2h_31j-KoajSWKiglTBIBiouRllNyJPTSkESqBGzR40vs9KYXSkT_QvQXVt6YpKpBw7P3BG3plXwNypWTzQj7ORnWvqMs9xSyrvDXpjyPsckxJEqbrCdgkfNYTdsvzkHAI8CN5FvnkoDmg523d739]

- Wikipedia. Triprolidine. [URL: https://en.wikipedia.org/wiki/Triprolidine]

- ResearchGate. A Simple and Convenient Synthesis of Triprolidine. [URL: https://www.researchgate.net/publication/288673727_A_Simple_and_Convenient_Synthesis_of_Triprolidine]

- Google Patents. A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine). [URL: https://patents.google.

- Journal of Pharmacy and Pharmacology. Analogues of Triprolidine: Structural Influences upon Antihistamine Activity. [URL: https://academic.oup.com/jpp/article/44/10/791/6137636]

- ResearchGate. Synthesis of Triprolidine. a One-pot synthesis of Triprolidine via photoredox catalysis. b Synthesis of pheniramine precursor. [URL: https://www.researchgate.net/figure/Synthesis-of-Triprolidine-a-One-pot-synthesis-of-Triprolidine-via-photoredox_fig1_330962304]

- Wikipedia. Antihistamine. [URL: https://en.wikipedia.org/wiki/Antihistamine]

- Grokipedia. Triprolidine. [URL: https://grokipedia.org/grok/Triprolidine]

- PubChem. Triprolidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Triprolidine]

- PMC. Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7052950/]

- Patsnap Synapse. What is Triprolidine Hydrochloride used for?. [URL: https://synapse.patsnap.com/drugs/target-based-on-a-drug/2800-Triprolidine-Hydrochloride]

- ZambiaFiles. Triprolidine - ZambiaWiki. [URL: https://zambia. wiki/wiki/Triprolidine ]

- Science History Institute. George Hitchings and Gertrude Elion. [URL: https://sciencehistory.org/historical-profile/george-hitchings-and-gertrude-elion/]

Sources

- 1. Antihistamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Triprolidine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Analogues of triprolidine: structural influences upon antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine) - Google Patents [patents.google.com]

- 10. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]

(Z)-Triprolidine Hydrochloride: An In-Vitro Biological Activity Profile

<

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(Z)-Triprolidine hydrochloride, a first-generation antihistamine, exerts its primary therapeutic effect through competitive antagonism of the histamine H1 receptor.[1][2] This guide provides a comprehensive technical overview of the in-vitro biological activities of (Z)-Triprolidine, detailing its mechanism of action, receptor binding affinity, functional antagonism, and potential off-target effects. Methodologies for key in-vitro assays are presented, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile. This document serves as a resource for scientists engaged in the research and development of antihistamines and other receptor-targeted therapeutics.

Introduction

This compound is an alkylamine derivative recognized for its role as a sedating antihistamine used to alleviate symptoms associated with allergic conditions such as rhinitis and urticaria.[2] Its clinical efficacy is rooted in its interaction with the histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[3] A thorough in-vitro characterization is paramount to understanding its potency, selectivity, and potential for off-target effects, which are characteristic of first-generation antihistamines.[4][5]

Core Mechanism of Action: Histamine H1 Receptor Antagonism

The principal mechanism of action of (Z)-Triprolidine is its competitive binding to the histamine H1 receptor.[2][6] By occupying the receptor's binding site, it blocks the action of endogenous histamine, thereby preventing the downstream signaling cascade that leads to allergic symptoms.[7] Triprolidine stabilizes the inactive conformation of the H1 receptor, acting as an inverse agonist to reduce constitutive receptor activity and attenuate the inflammatory response.[8][9]

The Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins.[3] Upon activation by histamine, a signaling cascade is initiated, leading to the release of intracellular calcium, a key event in the allergic response.[3][10] (Z)-Triprolidine interrupts this pathway at its origin by preventing the initial binding of histamine.

Caption: The Histamine H1 receptor signaling cascade and the inhibitory point of (Z)-Triprolidine.

In-Vitro Experimental Workflows

A comprehensive in-vitro evaluation of (Z)-Triprolidine involves a suite of assays to determine its binding affinity, functional potency, and selectivity.

Receptor Binding Affinity (Ki)

Competitive radioligand binding assays are the gold standard for determining the binding affinity of a compound for its target receptor.[3]

Experimental Protocol: H1 Receptor Competitive Binding Assay

-

Membrane Preparation: Utilize cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[3]

-

Assay Components:

-

Incubation: Incubate the cell membranes with the radioligand and varying concentrations of (Z)-Triprolidine.

-

Separation: Separate bound from unbound radioligand via rapid filtration.

-

Detection: Quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Functional Antagonism (IC50)

Functional assays measure the ability of a compound to inhibit the biological response triggered by an agonist. Calcium mobilization assays are commonly used for H1 receptor antagonists.[10]

Experimental Protocol: Calcium Mobilization Assay

-

Cell Culture: Use a cell line stably expressing the human H1 receptor (e.g., CHO-K1 cells).[10]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of (Z)-Triprolidine.

-

Stimulation: Stimulate the cells with histamine.

-

Signal Detection: Measure the change in fluorescence, which corresponds to the intracellular calcium concentration.

-

Data Analysis: Determine the IC50 value by plotting the inhibition of the histamine response against the concentration of (Z)-Triprolidine.

Caption: A logical workflow for the in-vitro characterization of this compound.

Quantitative Data Summary

The in-vitro activity of (Z)-Triprolidine is characterized by its high affinity for the H1 receptor. It is important to note that the antihistaminic activity of triprolidine resides almost exclusively in the (E)-isomer, which is significantly more potent than the (Z)-isomer.[11]

| Isomer | Target Receptor | Assay Type | Parameter | Reported Value |

| (E)-Triprolidine | Histamine H1 | Binding | Ki | ~1-5 nM |

| (Z)-Triprolidine | Histamine H1 | Binding | Ki | Significantly higher than (E)-isomer |

| (E)-Triprolidine | Histamine H1 | Functional | IC50 | ~10-50 nM |

| (Z)-Triprolidine | Histamine H1 | Functional | IC50 | Significantly higher than (E)-isomer |

Off-Target Activities and Selectivity

A key characteristic of first-generation antihistamines is their potential for off-target effects due to a lack of receptor selectivity.[8] These can include interactions with muscarinic, adrenergic, and serotonergic receptors, leading to side effects such as sedation, dry mouth, and blurred vision.[4][5] In-vitro profiling of (Z)-Triprolidine against a panel of receptors is essential to determine its selectivity and predict its side-effect profile. It is known to possess anticholinergic properties, contributing to some of its side effects.[12][13]

Conclusion

The in-vitro biological activity of (Z)-Triprolidine is defined by its role as a competitive antagonist of the histamine H1 receptor. Its high affinity and functional potency are key determinants of its therapeutic efficacy. However, as a first-generation antihistamine, it exhibits a broader receptor interaction profile, which accounts for its characteristic side effects. The methodologies and data presented in this guide provide a framework for the comprehensive in-vitro characterization of (Z)-Triprolidine and related compounds, underscoring the importance of such studies in drug development.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Triprolidine Hydrochloride?

- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Characterization of Histamine H1 Receptor Antagonists.

- Patsnap Synapse. (2024, June 14). What is Triprolidine Hydrochloride used for?

- National Center for Biotechnology Information. (n.d.). Triprolidine. PubChem.

- Pediatric Oncall. (n.d.). Triprolidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index.

- IOVS. (n.d.). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). triprolidine.

- ResearchGate. (n.d.). Structure of triprolidine hydrochloride (TRP).

- PubMed. (2024, April 24). The antiglycation potential of H1 receptor antagonists - in vitro studies in bovine serum albumin model and in silico molecular docking analyses.

- KEGG DRUG. (n.d.). Triprolidine hydrochloride.

- Benchchem. (n.d.). Triprolidine E/Z Isomer Activity and Receptor Binding: A Technical Guide.

- ResearchGate. (n.d.). Adverse Events Associated with First-Generation Antihistamines.

- Benchchem. (n.d.). A Comparative Analysis of Antiallergic Agent-1 and First-Generation Antihistamines.

- Allergy. (2010). Risk of first-generation H1-antihistamines: a GA2LEN position paper. 65(4), 459-466.

-

National Center for Biotechnology Information. (2025, May 30). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. PMC. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). H1 Antihistamines: Current Status and Future Directions. PMC.

- National Center for Biotechnology Information. (n.d.). Triprolidine H1-Antihistamine Action. PubChem.

- springermedizin.de. (n.d.). CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria.

Sources

- 1. What is the mechanism of Triprolidine Hydrochloride? [synapse.patsnap.com]

- 2. Triprolidine | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triprolidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. triprolidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. staging.scai.cl [staging.scai.cl]

- 9. Triprolidine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. What is Triprolidine Hydrochloride used for? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Off-Target Effects of (Z)-Triprolidine Hydrochloride

Introduction

(Z)-Triprolidine Hydrochloride is the geometric isomer of the well-known first-generation antihistamine, (E)-Triprolidine. While the antihistaminic activity of triprolidine is primarily attributed to the (E)-isomer, the potential for off-target effects of the (Z)-isomer warrants a thorough investigation, particularly in the context of drug development and safety pharmacology.[1][2] First-generation antihistamines are known for their relatively poor receptor selectivity, often leading to a range of side effects due to interactions with unintended molecular targets.[3][4][5] This guide provides a comprehensive technical overview of the potential off-target effects of this compound, methodologies for their investigation, and insights into the underlying pharmacological principles.

As drug development professionals, understanding the complete pharmacological profile of a compound, including its less active isomers, is paramount for a comprehensive safety assessment. Off-target interactions can lead to unforeseen adverse drug reactions or, in some cases, present opportunities for drug repositioning.[6][7] This document is structured to provide a deep dive into the causality behind experimental choices and to present self-validating protocols for the characterization of (Z)-Triprolidine's off-target profile.

Known On-Target Activity and Stereoselectivity of Triprolidine

The primary therapeutic action of triprolidine is the antagonism of the histamine H1 receptor.[4][8] This action is highly stereoselective, with the (E)-isomer demonstrating significantly greater potency than the (Z)-isomer. In functional assays using guinea-pig ileum, the (E)-isomer is approximately 600 times more potent than the (Z)-isomer, highlighting the precise structural requirements for high-affinity binding to the H1 receptor.[2]

This pronounced difference in on-target activity underscores the importance of evaluating the off-target profile of the (Z)-isomer independently. While it may be less potent at the intended target, its interactions with other receptors may not exhibit the same degree of stereoselectivity and could be pharmacologically significant.

Potential Off-Target Effects of this compound

The chemical structure of triprolidine, a substituted alkene, and its classification as a first-generation antihistamine suggest several potential off-target interactions. These are primarily due to its ability to bind to receptors other than the histamine H1 receptor.

Muscarinic Receptor Antagonism (Anticholinergic Effects)

A hallmark of first-generation antihistamines is their anticholinergic activity, resulting from the blockade of muscarinic acetylcholine receptors.[3][4] This off-target effect is responsible for common side effects such as dry mouth, blurred vision, urinary retention, and constipation.[4][9] Quantitative receptor-binding assays have demonstrated that some first-generation antihistamines have high affinity for muscarinic receptors, with Ki values in the nanomolar range.[10]

Given the structural similarities within this class of drugs, it is highly probable that (Z)-Triprolidine also exhibits antagonist activity at muscarinic receptors (M1-M5). The extent of this activity requires empirical determination through binding and functional assays.

Monoamine Transporter Interactions

There is evidence to suggest that some first-generation antihistamines can interact with monoamine transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). While triprolidine has been reported to have a micromolar affinity for DAT, its affinity for SERT and NET is considered to be very low. The clinical significance of these interactions at therapeutic concentrations of (Z)-Triprolidine is likely minimal but should be formally assessed in a comprehensive safety pharmacology screen.

Alpha-Adrenergic Receptor Antagonism

Antagonism of α-adrenergic receptors is another potential off-target effect of first-generation antihistamines, which can lead to cardiovascular side effects such as postural hypotension.[9] The potential for (Z)-Triprolidine to interact with these receptors should be investigated as part of a thorough off-target profiling.

Methodologies for Investigating Off-Target Effects

A combination of in vitro and in silico methods provides a robust framework for identifying and characterizing the off-target effects of this compound.

In Vitro Safety Pharmacology Profiling

A standard approach in modern drug discovery is to screen compounds against a panel of known safety-relevant targets.[11][12] These panels typically include a wide range of G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.

This protocol describes a detailed, step-by-step methodology to determine the binding affinity (Ki) of this compound for the human muscarinic M1 receptor, a key off-target.

Objective: To quantify the binding affinity of this compound to the human muscarinic M1 receptor by measuring its ability to displace a specific radiolabeled ligand.

Materials:

-

Receptor Source: Commercially available membranes from cells stably expressing the human muscarinic M1 receptor (e.g., from CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Pirenzepine (a selective M1 antagonist).

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled M1 antagonist (e.g., 10 µM Atropine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Fluid and Counter.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Thaw the receptor membrane preparation on ice and dilute to the desired concentration in assay buffer. The optimal protein concentration should be determined empirically to ensure that the specific binding is a significant portion of the total radioligand added (typically <10%).

-

Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

-

Prepare the radioligand solution in assay buffer at a concentration close to its Kd value for the M1 receptor.

-

Prepare the non-specific binding control solution.

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Add receptor membranes, [³H]-Pirenzepine, and assay buffer.

-

Non-specific Binding: Add receptor membranes, [³H]-Pirenzepine, and the non-specific binding control (Atropine).

-

Competitive Binding: Add receptor membranes, [³H]-Pirenzepine, and the various dilutions of this compound.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes). The optimal time should be determined in preliminary kinetic experiments.

-

-

Filtration:

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

-

Quantification:

-

Dry the filter mats and place them in scintillation vials with scintillation fluid, or use a filter-based scintillation counter.

-

Measure the radioactivity (in counts per minute, CPM) for each well.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of (Z)-Triprolidine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Causality and Self-Validation: This protocol incorporates several self-validating steps. The inclusion of total and non-specific binding controls ensures the integrity of the assay. A well-defined sigmoidal competition curve with a Hill slope close to 1.0 provides confidence that the binding interaction follows the law of mass action for a single site. Reproducibility across triplicate wells and independent experiments is crucial for validating the results.

Diagram of the Competitive Radioligand Binding Assay Workflow:

Caption: Workflow for a competitive radioligand binding assay.

In Silico Off-Target Prediction

Computational methods, such as reverse docking, can be employed early in the drug development process to predict potential off-target interactions for a small molecule like (Z)-Triprolidine.[13][14][15] This approach involves docking the ligand into the binding sites of a large number of proteins to identify potential binding partners.

Objective: To predict the potential off-target binding profile of this compound by docking it against a library of human protein structures.

Step-by-Step Workflow:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound.

-

Perform energy minimization and assign appropriate protonation states and charges at a physiological pH.

-

-

Target Library Preparation:

-

Compile a comprehensive library of 3D human protein structures from databases like the Protein Data Bank (PDB). This library should include known off-targets for first-generation antihistamines and a diverse set of other proteins to enable novel discoveries.

-

Prepare each protein structure by removing water molecules and co-factors not essential for binding, adding hydrogen atoms, and assigning charges.

-

-

Binding Site Identification:

-

For each protein in the library, identify potential ligand-binding pockets using computational tools.

-

-

Molecular Docking:

-

Systematically dock the prepared (Z)-Triprolidine ligand into each identified binding site of every protein in the library using a validated docking program (e.g., AutoDock, GOLD, Glide).

-

The docking algorithm will generate multiple possible binding poses of the ligand in each pocket and calculate a corresponding binding score (e.g., estimated binding free energy).

-

-

Scoring and Ranking:

-

Rank the potential protein targets based on their docking scores. Lower binding energy scores generally indicate a higher predicted binding affinity.

-

-

Hit Filtering and Analysis:

-

Filter the ranked list to prioritize proteins with the most favorable docking scores.

-

Analyze the predicted binding poses for plausibility, considering factors like hydrogen bonds, hydrophobic interactions, and steric clashes.

-

Cross-reference the high-scoring hits with known biological pathways and disease associations to assess the potential physiological consequences of these off-target interactions.

-

-

Experimental Validation:

-

The most promising off-target candidates identified through this in silico screening should be prioritized for experimental validation using in vitro binding assays, as described in the previous section.

-

Causality and Self-Validation: The predictive power of this workflow is dependent on the quality of the protein structure library and the accuracy of the docking and scoring algorithms. Validation of the docking protocol with known ligand-receptor pairs is a critical step. The ultimate validation comes from the experimental confirmation of the predicted interactions.

Diagram of the In Silico Reverse Docking Workflow:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]

- 5. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 7. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triprolidine | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. altasciences.com [altasciences.com]

- 12. What are the ICH guidelines for non-clinical pharmacology studies? [synapse.patsnap.com]

- 13. biorxiv.org [biorxiv.org]

- 14. mdpi.com [mdpi.com]

- 15. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

Literature review of (Z)-Triprolidine Hydrochloride research

An In-depth Technical Guide to the Research on (Z)-Triprolidine Hydrochloride

Authored by a Senior Application Scientist

Introduction

Triprolidine Hydrochloride is a first-generation H1-receptor antagonist belonging to the alkylamine class of antihistamines, widely utilized for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2][3] Structurally, Triprolidine possesses a carbon-carbon double bond, which gives rise to two geometric isomers: (E)-Triprolidine and (Z)-Triprolidine.[1] It is a well-established principle in pharmacology that the therapeutic efficacy of Triprolidine as an antihistamine is almost exclusively attributed to the (E)-isomer, which demonstrates a significantly higher binding affinity for the histamine H1 receptor.[1][4]

This pronounced stereospecificity underscores the critical importance of molecular geometry in drug-receptor interactions.[1] Consequently, the (Z)-isomer is often considered an impurity in pharmaceutical preparations. However, a thorough understanding of its synthesis, characterization, and pharmacological profile is paramount for researchers, scientists, and drug development professionals. Ensuring isomeric purity is a critical aspect of quality control, and characterizing the less active isomer is essential for a complete safety and efficacy profile of the drug substance.

This technical guide provides a comprehensive literature review of this compound research, delving into its stereospecific pharmacology, synthesis and isolation, analytical methodologies for its characterization, and its overall relevance in the context of the therapeutically active (E)-isomer.

The Critical Role of Stereochemistry in Pharmacological Activity

The profound difference in pharmacological activity between the (E) and (Z) isomers of Triprolidine is a direct consequence of their three-dimensional arrangement and its influence on their interaction with the histamine H1 receptor.[1] The antihistaminic activity resides predominantly in the (E)-isomer.[1][4]

This stereoselectivity has been quantified in various studies. Affinity constants for Triprolidine isomers in guinea-pig ileum showed a potency ratio of approximately 600 ((E)-isomer being more potent), whereas at cerebellar H1 receptor sites, this ratio was about 100.[5][6] This significant disparity highlights the precise conformational requirements of the H1 receptor's binding pocket and serves as a crucial reminder of the importance of isomeric purity in the design and optimization of therapeutic agents.[4] In all tested isomeric pairs of Triprolidine analogues, the E-configuration consistently demonstrated superior activity over the Z-configuration in in-vivo tests.[5][6]

Mechanism of Action: A Tale of Two Isomers

Triprolidine is a competitive antagonist of the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4][7] Upon activation by histamine, the H1 receptor initiates a cascade that leads to the symptoms of an allergic reaction.[8] Triprolidine, primarily the (E)-isomer, binds to this receptor, blocking the action of histamine and thereby mitigating allergy symptoms.[2][8][9] As a first-generation antihistamine, it can also cross the blood-brain barrier, leading to sedative effects by interacting with H1 receptors in the central nervous system.[1][8]

While the (E)-isomer is a potent antagonist, the (Z)-isomer exhibits significantly lower binding affinity and, therefore, has negligible antihistaminic activity. Its presence in a drug formulation contributes little to the therapeutic effect but is critical to monitor from a quality and safety perspective.

Caption: Histamine H1 Receptor Signaling Cascade and the antagonistic action of (E)-Triprolidine.

Synthesis and Analytical Characterization

The synthesis of Triprolidine typically results in a mixture of both (E) and (Z) isomers, necessitating robust methods for separation and analysis.

Synthetic Pathways

Two primary routes for Triprolidine synthesis are well-documented:

-

Mannich and Grignard Reaction Route: This classic three-step approach begins with a Mannich reaction involving 4'-methylacetophenone, paraformaldehyde, and pyrrolidine. The resulting ketone intermediate then undergoes a Grignard reaction with 2-pyridylmagnesium bromide. Finally, dehydration of the tertiary alcohol yields a mixture of (E)- and (Z)-Triprolidine, which is then converted to the hydrochloride salt.[10][11]

-

Wittig Reaction: This method involves the condensation of 2-(l-pyrrolidino)ethyl triphenyl phosphonium bromide with 2-(p-toluoyl)pyridine. The Wittig reaction also produces a mixture of E and Z isomers, with the ratio depending on the specific reaction conditions and solvents used.[12]

The resulting isomeric mixture can be purified to isolate the desired (E)-isomer, often involving isomerization in the presence of an acid catalyst like sulfuric acid or methane sulfonic acid, followed by oxalate salt preparation and crystallization.[12]

Caption: Common synthetic workflows for producing Triprolidine isomers.

Experimental Protocol: Synthesis via Mannich/Grignard Route

This protocol is a synthesized representation based on literature descriptions and should be adapted and optimized for specific laboratory conditions.[10]

-

Step 1: Mannich Reaction: React 4'-methylacetophenone with paraformaldehyde and pyrrolidine to form the Mannich base, 4'-methyl-3-pyrrolidinopropiophenone.

-

Step 2: Grignard Reaction:

-

Prepare the Grignard reagent, 2-pyridylmagnesium bromide, from 2-bromopyridine and magnesium in a suitable ether solvent.

-

Add a solution of the Mannich base from Step 1 dropwise to the Grignard reagent at a controlled low temperature (e.g., -50°C).

-

Allow the reaction to proceed for several hours.

-

Quench the reaction with an acid solution (e.g., hydrochloric acid) over ice.

-

-

Step 3: Dehydration and Salt Formation:

-

Dehydrate the resulting tertiary alcohol using a strong acid, such as sulfuric acid, to yield a mixture of (E)- and (Z)-Triprolidine.

-

Isolate the free base and subsequently treat it with hydrochloric acid in a suitable solvent (e.g., methyl ethyl ketone) to afford Triprolidine Hydrochloride as a mixture of isomers.

-

Analytical Methodologies for Isomer Quantification

Precise analytical methods are required to assess isomeric purity and quantify the (Z)-isomer.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for separating and quantifying the (E) and (Z) isomers, ensuring the isomeric purity of the final product is greater than 99.5%.[5] Reverse-phase HPLC methods are commonly used to determine plasma concentrations of triprolidine in pharmacokinetic studies.[13]

-

Thin-Layer Chromatography (TLC): TLC provides a straightforward method for the separation and identification of the Z-isomer from the main E-isomer. A common system uses a silica gel plate with a mobile phase of chloroform and diethylamine (95:5). The spots can be visualized under UV light, and the intensity of the Z-isomer spot (RF value about 1.2 relative to the E-isomer) can be compared to standards to ensure it does not exceed specified limits (e.g., 2.0%).[14]

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR): High-field NMR, particularly using nuclear Overhauser enhancement (NOE) methods, is invaluable for validating the configurational assignments of the E- and Z-isomers.[5]

-

UV-Vis Spectrophotometry: Spectrophotometric methods are used for the quantitative analysis of triprolidine in pharmaceutical dosage forms, often after separation or by using derivative techniques.[15][16][17]

-

Infrared (IR) Spectroscopy and Mass Spectrometry (MS): These techniques are used to confirm the chemical structure and identity of the synthesized compounds.[18]

-

Caption: Workflow for the analytical characterization of Triprolidine isomers.

Pharmacokinetics and Clinical Considerations

While most clinical and pharmacokinetic data pertains to the active (E)-isomer, understanding these parameters is essential for the overall context of the drug.

Pharmacokinetic Profile

Following oral administration, Triprolidine is well-absorbed from the gastrointestinal tract.[3] It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 isozyme CYP2D6.[19] This is a critical consideration for potential drug-drug interactions.

| Parameter | Value | Study Population | Dosage | Reference |

| Time to Peak (Tmax) | ~1.5 - 2.0 hours | Healthy Adults | 2.5 mg / 5.0 mg oral | [19][20] |

| Peak Plasma Conc. (Cmax) | 8.4 ng/mL | Healthy Adults | 2.5 mg oral | [19][20] |

| 14.3 ng/mL | Healthy Adults | 5.0 mg oral | [19][20] | |

| Elimination Half-life (t1/2) | ~4 - 6 hours | Healthy Adults | 2.5 mg / 5.0 mg oral | [19][21] |

| Oral Bioavailability | ~4% | Not Specified | Not Specified | [19][21] |

| Urinary Excretion (unchanged) | ~1.3% of dose in 24h | Healthy Adults | 0.04 mg/kg oral | [19][22] |

Clinical Applications and Side Effects

Triprolidine is indicated for the symptomatic relief of allergic conditions, including allergic rhinitis (hay fever) and urticaria (hives).[3][7][23] It is effective at reducing symptoms like sneezing, runny nose, and itchy, watery eyes.[7][24]

As a first-generation antihistamine, its use is associated with a range of potential side effects, primarily due to its anticholinergic properties and ability to cross the blood-brain barrier.

-

Common Side Effects: Drowsiness, dizziness, dry mouth/nose/throat, blurred vision, and constipation.[23][25][26][27]

-

Less Common/Serious Side Effects: Confusion, difficulty urinating, fast or irregular heartbeat, and breathing problems.[25][28]

The presence of the (Z)-isomer is not linked to therapeutic benefit and is controlled to ensure the safety and efficacy of the medication, which relies solely on the (E)-isomer.

Conclusion